molecular formula C18H27NO2 B11839768 2-(Azepan-1-yl)-1-(4-butoxyphenyl)ethan-1-one CAS No. 88675-34-7

2-(Azepan-1-yl)-1-(4-butoxyphenyl)ethan-1-one

Cat. No.: B11839768
CAS No.: 88675-34-7
M. Wt: 289.4 g/mol
InChI Key: XZHXPXJGGMCPQK-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-1-(4-butoxyphenyl)ethan-1-one is a synthetic organic compound It features an azepane ring, a butoxyphenyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-1-(4-butoxyphenyl)ethan-1-one typically involves the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the butoxyphenyl group: This step may involve nucleophilic substitution reactions where a butoxyphenyl halide reacts with an azepane derivative.

    Formation of the ethanone moiety: This can be introduced through acylation reactions using reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-1-(4-butoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or sulfonates can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-(Azepan-1-yl)-1-(4-butoxyphenyl)ethan-1-one may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-1-(4-butoxyphenyl)ethan-1-one would depend on its specific applications. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)-1-(4-butoxyphenyl)ethan-1-one: Similar structure but with a piperidine ring instead of an azepane ring.

    2-(Morpholin-1-yl)-1-(4-butoxyphenyl)ethan-1-one: Similar structure but with a morpholine ring instead of an azepane ring.

Uniqueness

2-(Azepan-1-yl)-1-(4-butoxyphenyl)ethan-1-one is unique due to the presence of the azepane ring, which may impart different chemical and biological properties compared to similar compounds with different ring structures

Properties

CAS No.

88675-34-7

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

2-(azepan-1-yl)-1-(4-butoxyphenyl)ethanone

InChI

InChI=1S/C18H27NO2/c1-2-3-14-21-17-10-8-16(9-11-17)18(20)15-19-12-6-4-5-7-13-19/h8-11H,2-7,12-15H2,1H3

InChI Key

XZHXPXJGGMCPQK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)CN2CCCCCC2

Origin of Product

United States

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